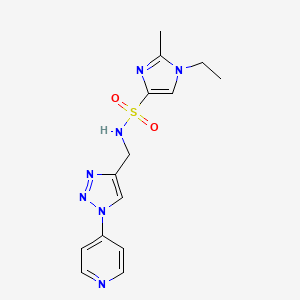

1-ethyl-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-ethyl-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O2S/c1-3-20-10-14(17-11(20)2)24(22,23)16-8-12-9-21(19-18-12)13-4-6-15-7-5-13/h4-7,9-10,16H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYRBECHKUXKKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Imidazole ring : A five-membered ring containing two nitrogen atoms.

- Triazole moiety : A five-membered ring containing three nitrogen atoms.

- Pyridine group : A six-membered aromatic ring containing one nitrogen atom.

Molecular Formula and Weight

- Molecular Formula : CHNOS

- Molecular Weight : 353.40 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The imidazole and triazole rings are known for their roles in enzyme inhibition and receptor binding. The sulfonamide group contributes to the compound's solubility and potential interaction with biological membranes.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-ethyl-2-methyl-N-(pyridin-4-yl)-1H-imidazole derivatives exhibit significant anticancer properties. For instance, related triazole-containing compounds have shown potent antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 52 | Induces apoptosis |

| Compound B | MDA-MB-231 (triple-negative breast cancer) | 74 | G2/M phase arrest |

These findings suggest that the compound may similarly inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are well-known for their antifungal activity, and related compounds have demonstrated efficacy against various fungal pathogens.

Study 1: Antiproliferative Effects

A study published in Frontiers in Pharmacology investigated a series of triazole derivatives for their anticancer activity. The study found that these compounds induced significant G2/M phase cell cycle arrest and apoptosis in cancer cells, indicating a promising avenue for further research into the specific effects of the compound .

Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of imidazole and triazole hybrids, revealing their potent antifungal effects against Candida species. The results indicated that these compounds could serve as effective agents in treating fungal infections, highlighting the potential therapeutic applications of 1-ethyl-2-methyl-N-(pyridin-4-yl)-1H-imidazole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic routes, and functional properties derived from the provided evidence:

Table 1: Structural and Functional Comparison

Key Observations

Synthetic Strategies :

- The target compound’s triazole-pyridine moiety likely employs Cu(I)-catalyzed 1,3-dipolar cycloaddition (azide-alkyne cycloaddition), as demonstrated in for triazole synthesis .

- Imidazole functionalization (e.g., ethyl and methyl groups) may follow nucleophilic aromatic substitution (SNAr), similar to bipyridine-imidazole derivatives in .

Pyridine vs. Bipyridine: The pyridin-4-yl group in the target compound contrasts with bipyridine systems in , which exhibit fluorescence but lack sulfonamide functionality .

Biological Potential: Imidazole-triazole hybrids (e.g., ) show promise in kinase inhibition due to their planar heterocyclic systems. The target compound’s trifunctional design may improve selectivity or solubility compared to simpler analogs. Sulfonamide-containing compounds (e.g., ) are often explored for antibacterial activity, but the target’s complex structure could broaden its mechanistic scope .

Analytical Characterization :

- NMR and HPLC data from suggest that analogs with imidazole-pyridine cores achieve >98% purity, supporting the feasibility of synthesizing the target compound with high fidelity.

Research Implications and Gaps

- Pharmacological Profiling: No direct data on the target compound’s bioactivity exists in the evidence. Testing against kinase or antimicrobial assays (as in ) is recommended.

- Synthetic Optimization : Combining SNAr (for imidazole) and Cu-catalyzed cycloaddition (for triazole) may require stepwise protection-deprotection strategies to avoid side reactions.

- Structural Analog Lessons : The trifluoromethyl group in enhances lipophilicity; substituting pyridin-4-yl with electron-withdrawing groups could modulate the target’s bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.